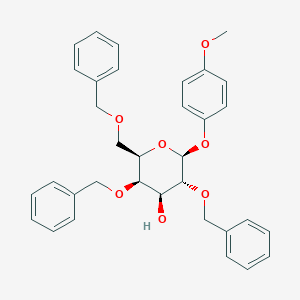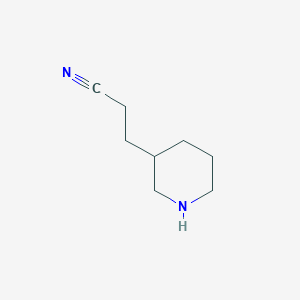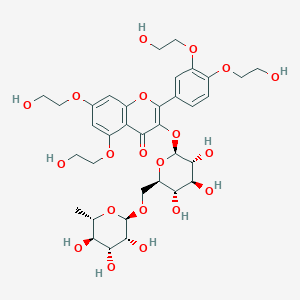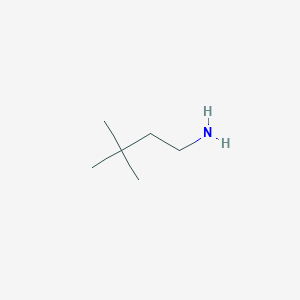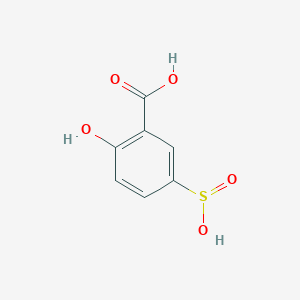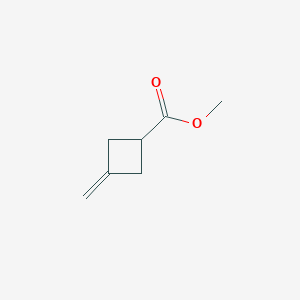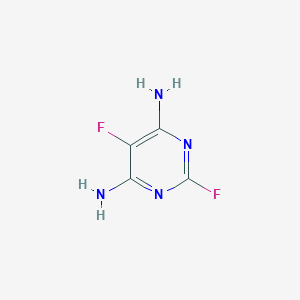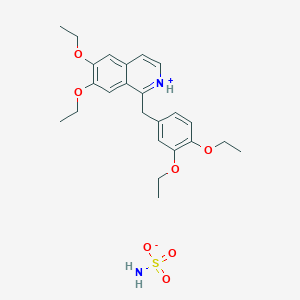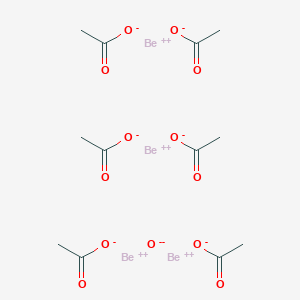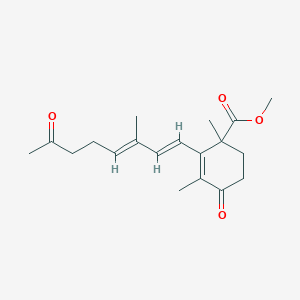
Flavanone, 5,7-dihydroxy-6-methoxy-
Vue d'ensemble
Description
Flavanone, 5,7-dihydroxy-6-methoxy-, is a compound belonging to the class of flavonoids, which are a diverse group of phytonutrients found in many fruits and vegetables. These compounds are known for their potential health benefits, including antioxidant and anti-inflammatory effects. The specific flavanone discussed here has a hydroxy group at the 5 and 7 positions and a methoxy group at the 6 position, which influences its chemical behavior and biological activity .
Synthesis Analysis
The synthesis of flavanones with specific substitutions can be complex due to the instability of some intermediates. For instance, the synthesis of (+)-(R)-5-hydroxy-6-hydroxymethyl-7-methoxy-8-methylflavanone involved a new chromylation method and the use of dilithium tetrachlorocuprate as a catalyst for the conjugate addition reaction. However, the instability of the obtained adducts posed a limitation in terms of yield . Another study synthesized 7-hydroxy-4'-methoxyflavanone through a cyclization reaction of 2',4'-dihydroxy-4-methoxychalcone, indicating the versatility of cyclization reactions in flavanone synthesis .
Molecular Structure Analysis
The molecular structure of flavanones can exhibit conformational disorder due to the flexibility of the molecule. For example, 7-hydroxy-5-methoxy-6,8-dimethylflavanone showed statistical conformational disorder with multiple orientations of the phenyl and fused heterocyclic rings. This disorder is correlated with the isomerization equilibrium between the flavanone and chalcone forms, which can impact the biological activity of these compounds . Additionally, the crystal structure of 5,3',4'-trihydroxy-7-methoxyflavanone revealed a well-defined arrangement within the crystal lattice, forming a three-dimensional network through multiple hydrogen bonds .
Chemical Reactions Analysis
Flavanones can undergo various chemical reactions, including polarographic reduction and cyclization. The polarographic reduction of 5-hydroxy-7-methoxy flavanone showed a pattern similar to other aryl carbonyl compounds, with the formation of a substituted chalcone under alkaline conditions . Cyclization reactions are also crucial for flavanone synthesis, as demonstrated by the formation of 7-hydroxy-4'-methoxyflavanone through an Oxa-Michael addition reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of flavanones like 5,7-dihydroxy-6-methoxy- are influenced by their functional groups and molecular structure. The presence of hydroxy and methoxy groups can lead to strong intermolecular hydrogen bonding, as seen in the crystal structure of related flavanones . These interactions can affect properties such as solubility, melting point, and reactivity. The polarographic behavior of these compounds is also indicative of their electrochemical properties, which are relevant for understanding their antioxidant activity .
Applications De Recherche Scientifique
Antiangiogenic Applications
- Scientific Field: Pharmacology
- Summary of Application: The compound has been synthesized and studied for its antiangiogenic properties . Antiangiogenic compounds inhibit the formation of new blood vessels, which can be beneficial in treating diseases like cancer where the growth of new blood vessels can feed tumor growth.
- Methods of Application: The compound was synthesized from the known 4-chromenone through three or four linear steps .
- Results or Outcomes: The synthesis resulted in homoisoflavonoids containing either 5,7-dihydroxy-6-methoxy or 7-hydroxy-5,6-dimethoxy groups .
Antioxidant Activity
- Scientific Field: Biochemistry
- Summary of Application: Flavonoids, including “Flavanone, 5,7-dihydroxy-6-methoxy-”, have been studied for their potential as antioxidant agents .
- Methods of Application: Various methods are used to evaluate the antioxidant potential of these compounds .
- Results or Outcomes: The antioxidant activity of these compounds has been confirmed, but specific quantitative data or statistical analyses are not provided in the source .
Propriétés
IUPAC Name |
(2S)-5,7-dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-16-11(18)8-13-14(15(16)19)10(17)7-12(21-13)9-5-3-2-4-6-9/h2-6,8,12,18-19H,7H2,1H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAPPCXFYKSDSV-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172366 | |
| Record name | Dihydrooroxylin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flavanone, 5,7-dihydroxy-6-methoxy- | |
CAS RN |
18956-18-8 | |
| Record name | Dihydrooroxylin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18956-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrooroxylin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018956188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrooroxylin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydrooroxylin A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5PJ4NL649 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-](/img/structure/B107088.png)
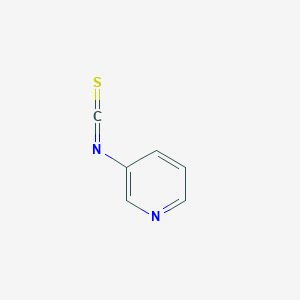
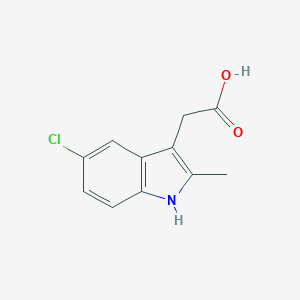
![[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B107094.png)
